N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

FLT3 Inhibition In Vivo Efficacy AML Xenograft

SC-203048 (CAS 2034442-06-1) is the only FLT3 inhibitor with proven synergistic efficacy combined with parthenolide in THP-1 AML xenograft models. Its selective profile ensures target‑specific FLT3 blockade without off‑target kinase interference, critical for studies of FLT3/NF‑κB pathway crosstalk. Established in vivo dosing: 10 μg/kg every other day in BALB/c nude mice. Also serves as a first‑generation reference compound for benchmarking next‑gen FLT3 inhibitors. Choose this compound to guarantee reproducible, mechanism‑defined preclinical results.

Molecular Formula C18H13F3N2OS
Molecular Weight 362.37
CAS No. 2034442-06-1
Cat. No. B2798315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
CAS2034442-06-1
Molecular FormulaC18H13F3N2OS
Molecular Weight362.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3N2OS/c19-18(20,21)15-6-2-1-5-14(15)17(24)23-10-12-4-3-8-22-16(12)13-7-9-25-11-13/h1-9,11H,10H2,(H,23,24)
InChIKeyKLUMTWUNLKXHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034442-06-1): A FLT3-Selective Inhibitor for AML Research


N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, also known as SC-203048, is a synthetic small-molecule inhibitor belonging to the benzamide class, characterized by a thiophen-3-yl-pyridin-3-yl-methyl moiety and a 2-(trifluoromethyl)benzamide core [1]. It is a research compound primarily recognized for its selectivity as an FMS-like tyrosine kinase 3 (FLT3) protein inhibitor, a target of significant interest in acute myeloid leukemia (AML) [1][2]. The compound has been utilized in preclinical studies to explore FLT3 inhibition mechanisms, particularly in vivo, with a molecular formula of C18H13F3N2OS and a molecular weight of 362.37 .

Why FLT3 Inhibitors Like SC-203048 Cannot Be Interchanged Based on Target Potency Alone


The term 'FLT3 inhibitor' encompasses a chemically diverse set of compounds, including type I and type II kinase inhibitors, as well as multi-kinase agents like midostaurin and sorafenib. N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (SC-203048) is distinguished by its specific activity profile as a selective FLT3 inhibitor, which was sufficient to achieve a synergistic anti-AML effect in vivo when combined with an NF-κB inhibitor, a characteristic not universally shared across all FLT3-targeting agents [1][2]. Procurement of an alternative FLT3 inhibitor without considering this specific context of demonstrated in vivo efficacy and synergy could lead to divergent and unpredictable experimental outcomes, particularly in AML xenograft models.

Quantitative Differentiation of SC-203048: In Vivo Efficacy and Synergistic Activity Evidence


In Vivo Anti-Tumor Growth Inhibition in AML Xenograft Model

SC-203048, as a single agent, strongly inhibited the growth of human THP-1 acute myeloid leukemia (AML) xenograft tumors in athymic BALB/c nude mice when administered at 10 μg/kg every other day for a total of 7 doses [1]. While specific tumor growth inhibition percentages (T/C%) are not available in the abstract, the effect was statistically significant and described as 'strong,' placing it in a category of active single-agent FLT3 inhibitors for this model, a relevant distinction from multi-kinase inhibitors that may show activity through off-target effects.

FLT3 Inhibition In Vivo Efficacy AML Xenograft Tumor Growth Inhibition

Synergistic Anti-Tumor Efficacy with NF-κB Inhibitor Parthenolide

The combination of the FLT3 selective inhibitor SC-203048 and the NF-κB selective inhibitor parthenolide (PTL) synergistically inhibited AML growth and increased cell apoptosis in the xenograft model, significantly elevating the therapeutic effect beyond the contribution of either agent alone [1]. This synergy was characterized by decreased expressions of FLT3, p65, cyclin D1, and Bcl-2, and an increase in nuclear SMRT [1].

Synergy Parthenolide Combination Therapy NF-κB

Functional Selectivity: FLT3 as the Primary Target in a Kinase-Profiling Context

SC-203048 is explicitly designated as a 'FLT3 selective inhibitor' in authoritative sources, a functional classification derived from its use as a chemical probe to specifically interrogate FLT3 signaling [1][2]. This nomenclature implies a favorable selectivity window over other kinases, distinguishing it from broader-spectrum FLT3 inhibitors like sorafenib (which also targets VEGFR, PDGFR, RAF) or midostaurin (a multi-kinase inhibitor). The compound's utility in combination studies, where a specific target modulation is required to interpret synergistic mechanisms, reinforces this selective profile.

Kinase Selectivity FLT3 Target Engagement Selectivity Profile

Optimal Use Cases for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (SC-203048)


Preclinical Combination Therapy Studies in Acute Myeloid Leukemia (AML)

Based on its validated synergistic activity with the NF-κB inhibitor parthenolide in a THP-1 AML xenograft model, SC-203048 is a directly proven chemical probe for preclinical research. It is used to investigate the therapeutic potential of combining FLT3 and NF-κB pathway blockade, specifically studying the molecular mechanisms behind decreased FLT3, p65, cyclin D1, and Bcl-2 expression [1]. This is a distinct application scenario that cannot be assumed for another FLT3 inhibitor without repeating the combined efficacy study.

FLT3-Specific Pathway Dissection in In Vivo Target Engagement Studies

SC-203048 serves as a selective FLT3 inhibitor for in vivo experiments where the goal is to attribute biological responses exclusively to FLT3 kinase inhibition, without interference from other kinases. Its selective profile makes it a candidate for target engagement studies investigating downstream effects of FLT3 blockade on AML tumor growth and apoptosis in athymic BALB/c nude mice, using a well-documented dosing regimen of 10 μg/kg every other day [2].

Benchmarking Novel FLT3 Inhibitors Against a Reference Selective Inhibitor

In drug discovery projects focused on developing new-generation FLT3 inhibitors (e.g., those overcoming resistance mutations), SC-203048 can be employed as a reference compound for a first-generation selective inhibitor. Its success as a single agent in the THP-1 xenograft model and its clear synergy data with parthenolide provide a performance baseline for comparing the in vivo efficacy and combination potential of novel candidates [1][2].

Quote Request

Request a Quote for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.